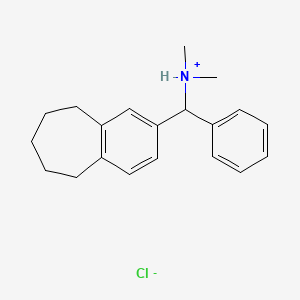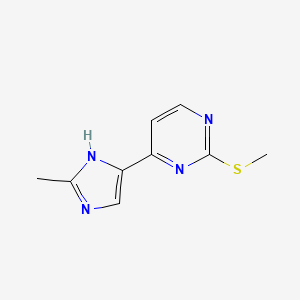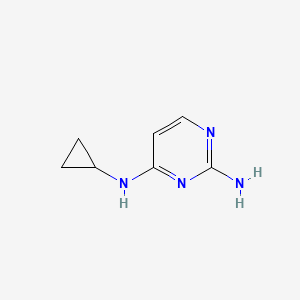![molecular formula C18H19BrClNO2 B13754721 3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide CAS No. 57543-14-3](/img/structure/B13754721.png)
3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide is a synthetic organic compound known for its diverse applications in scientific research and potential therapeutic uses. This compound belongs to the class of isoquinoline derivatives, which are known for their biological activity and practical applications in medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide typically involves the Bischler–Napieralski reaction. This reaction starts with 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide as the starting material. The reaction conditions include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to cyclize the amide into the isoquinoline structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) to yield reduced isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: Pd/C, LiAlH4, hydrogen gas.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
The major products formed from these reactions include various quinoline and isoquinoline derivatives, which can have different biological activities and applications .
Scientific Research Applications
3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its effects on muscle contractility and neurotransmitter modulation.
Medicine: Potential therapeutic agent for conditions involving smooth muscle contractility and neurotransmitter regulation.
Industry: Utilized in the development of new pharmaceuticals and bioactive compounds
Mechanism of Action
The compound exerts its effects by modulating the function of muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors. It affects calcium currents by increasing cytosolic Ca2+ levels through the activation of voltage-gated L-type Ca2+ channels. This modulation leads to changes in muscle contractility and neurotransmitter activity .
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline: Similar structure but with a methyl group instead of a bromide ion.
Indole derivatives: Share similar biological activities and applications in medicine and research.
Uniqueness
3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to modulate specific neurotransmitter receptors and affect muscle contractility sets it apart from other similar compounds .
Properties
CAS No. |
57543-14-3 |
|---|---|
Molecular Formula |
C18H19BrClNO2 |
Molecular Weight |
396.7 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C18H18ClNO2.BrH/c1-21-17-9-13-8-15(7-12-5-3-4-6-16(12)19)20-11-14(13)10-18(17)22-2;/h3-6,9-11,15H,7-8H2,1-2H3;1H |
InChI Key |
WHONTKHOMUSXEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=[NH+]C(CC2=C1)CC3=CC=CC=C3Cl)OC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B13754692.png)

![[1,2,5]Thiadiazolo[3,4-b]pyrazine,1,3,5,6-tetrahydro-,2,2-dioxide(9ci)](/img/structure/B13754698.png)


![4-[1,3-Benzodioxol-5-yl(hydroxy)methyl]-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13754712.png)
![2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B13754715.png)



